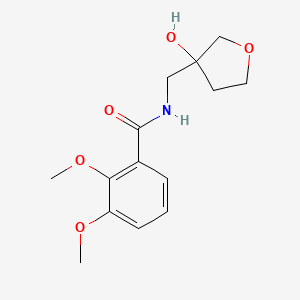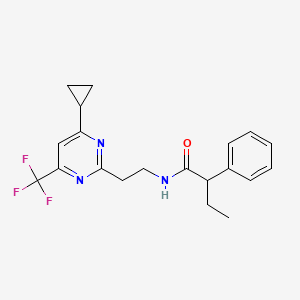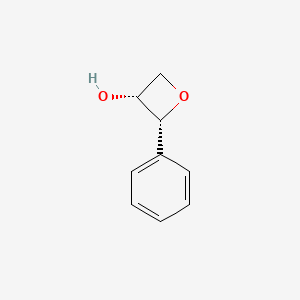![molecular formula C16H13N5O4 B2432292 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide CAS No. 2035036-47-4](/img/structure/B2432292.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H13N5O4 and its molecular weight is 339.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, a reactive molecule used in various industries, is crucial for synthesizing polyacrylamide. Polyacrylamide's applications span soil conditioning, wastewater treatment, and usage in cosmetics, paper, and textile industries. The formation of acrylamide in food during processing, especially under Maillard browning conditions, has sparked significant research into its chemistry, biochemistry, metabolism, and potential health impacts. Understanding acrylamide's formation, particularly from asparagine and glucose, is essential for developing food processes that minimize its presence, thereby enhancing food safety (Friedman, 2003).
Industrial Applications and Food Safety Concerns
Acrylamide's industrial relevance, especially as a precursor in polyacrylamide production, is well-documented. Polyacrylamides are widely used in water and wastewater treatment, pulp and paper processing, and mining. The discovery of acrylamide in heat-treated carbohydrate-rich foods led to comprehensive studies on its occurrence, chemistry, and toxicology, aiming to assess the potential health risks from dietary exposure. Progress in understanding the chemistry of acrylamide formation in foods, particularly its link to the Maillard reaction and amino acid asparagine, has been pivotal in developing strategies to reduce its presence in foods and mitigate potential health risks (Taeymans et al., 2004).
Neurotoxicity and Occupational Exposure
Acrylamide's neurotoxic effects in industrial and laboratory settings have been extensively studied, revealing its impact on the nervous system, including neuropathies, numbness, and muscle weakness. The paper details the pathogenetic mechanisms and neurotoxic effects connected to occupational exposure to acrylamide, highlighting the need for further research to fully comprehend its impact and develop suitable therapeutic interventions (Pennisi et al., 2013).
Triazine Scaffold and Biological Significance
Triazine, a class of heterocyclic compounds, is significant in medicinal chemistry. Triazine derivatives have been extensively studied and shown to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral properties. The core triazine moiety is considered a critical component for the development of future drugs, indicating its potential in diverse scientific and medicinal applications (Verma et al., 2019).
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-14(4-2-10-1-3-11-12(7-10)25-9-24-11)18-8-13-19-20-15-16(23)17-5-6-21(13)15/h1-7H,8-9H2,(H,17,23)(H,18,22)/b4-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWTJCFESERKL-RQOWECAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride](/img/structure/B2432211.png)



![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2432219.png)
![1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2432220.png)

![N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2432224.png)


![2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
